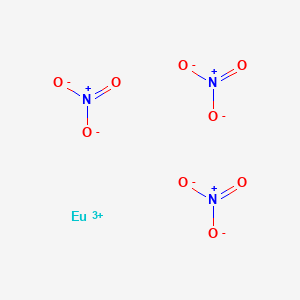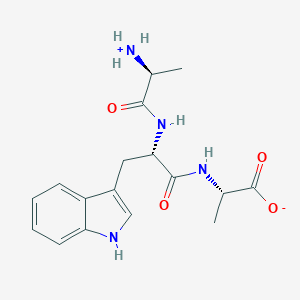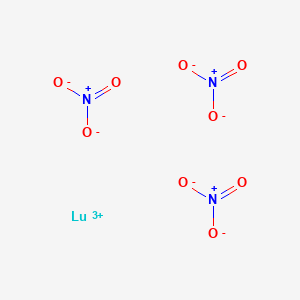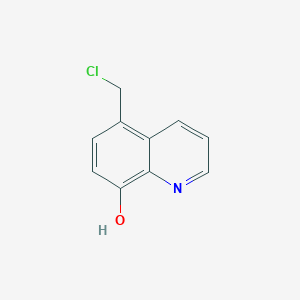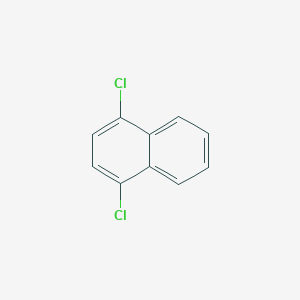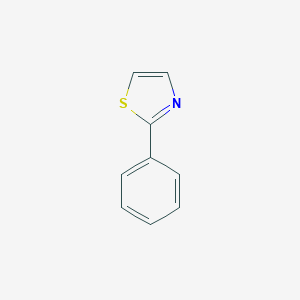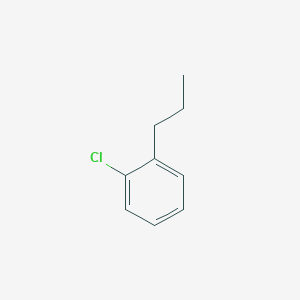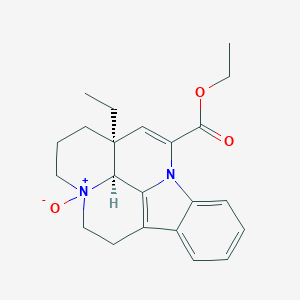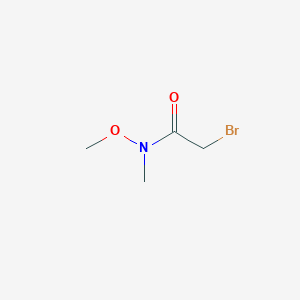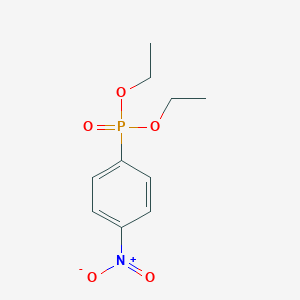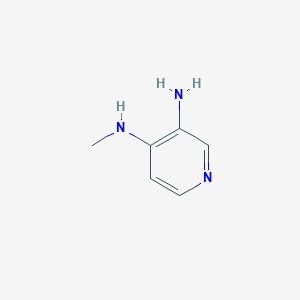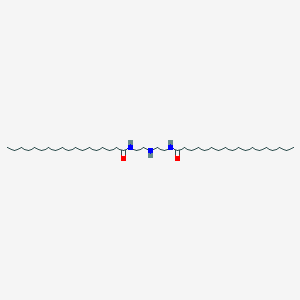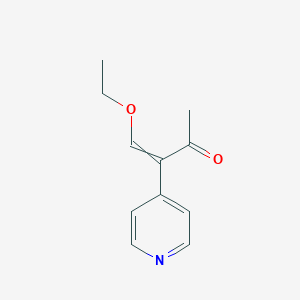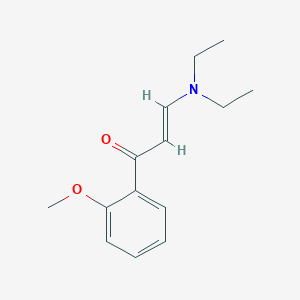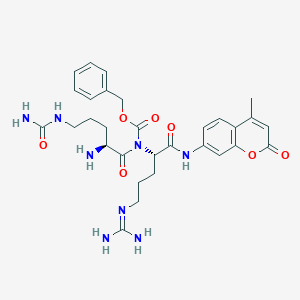
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide, also known as Z-Cit-Arg-MCA, is a synthetic peptide that is commonly used in scientific research. This peptide is known for its ability to inhibit enzymes such as calpains and caspases, which play important roles in various biochemical and physiological processes.
Mécanisme D'action
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by inhibiting the activity of calpains and caspases, which are both cysteine proteases that play important roles in various biological processes. Calpains are calcium-dependent proteases that are involved in cytoskeletal remodeling, cell migration, and apoptosis. Caspases are cysteine proteases that are involved in apoptosis and inflammation. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by binding to the active site of these enzymes, preventing them from cleaving their substrates.
Effets Biochimiques Et Physiologiques
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calpain and caspase activity in vitro and in vivo, and to prevent apoptosis in various cell types. It has also been shown to reduce inflammation in animal models of disease. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA in lab experiments is its specificity for calpains and caspases. This allows researchers to study the effects of inhibiting these enzymes without affecting other proteases. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is a stable compound that is easy to use in vitro and in vivo. One limitation of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is its cost, as it can be expensive to synthesize and purchase.
Orientations Futures
There are several future directions for research on Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA. One area of interest is the development of more potent and selective inhibitors of calpains and caspases. Another area of interest is the study of the effects of Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA on other biological processes, such as autophagy and mitophagy. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to explore these possibilities.
Méthodes De Synthèse
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Applications De Recherche Scientifique
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is commonly used as a tool compound in scientific research to study the role of calpains and caspases in various biological processes. These enzymes play important roles in apoptosis, necrosis, and inflammation, and their dysregulation has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is also used to study the effects of calpain and caspase inhibitors on these processes.
Propriétés
Numéro CAS |
134665-86-4 |
|---|---|
Nom du produit |
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide |
Formule moléculaire |
C30H38N8O7 |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
benzyl N-[(2S)-2-amino-5-(carbamoylamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H38N8O7/c1-18-15-25(39)45-24-16-20(11-12-21(18)24)37-26(40)23(10-6-13-35-28(32)33)38(27(41)22(31)9-5-14-36-29(34)42)30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17,31H2,1H3,(H,37,40)(H4,32,33,35)(H3,34,36,42)/t22-,23-/m0/s1 |
Clé InChI |
ZATVQDQKRKDQOX-GOTSBHOMSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N(C(=O)[C@H](CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Autres numéros CAS |
134665-86-4 |
Synonymes |
enzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide Z-Cit-Arg-NH-Mec |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



